molecular formula C21H24N2O4 B6946832 N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide

N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide

Cat. No.: B6946832
M. Wt: 368.4 g/mol
InChI Key: KHBALUWNZJACGW-UHFFFAOYSA-N
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Description

N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole ring fused with a phenyl group, which is further substituted with a carboxamide group. The presence of the propan-2-yl and propyl groups attached to the carbamoyl moiety adds to its complexity and potential reactivity.

Properties

IUPAC Name

N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-12-23(14(2)3)21(25)15-8-5-6-10-17(15)22-20(24)16-9-7-11-18-19(16)27-13-26-18/h5-11,14H,4,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBALUWNZJACGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(C)C)C(=O)C1=CC=CC=C1NC(=O)C2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using suitable amines and carboxylic acid derivatives.

    Substitution with Propan-2-yl and Propyl Groups: The final step involves the substitution of the carbamoyl group with propan-2-yl and propyl groups using alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

    Hydrolysis: Acidic or basic aqueous solutions under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[propan-2-yl(propyl)carbamoyl]phenyl]-1,3-benzodioxole-4-carboxamide: shares structural similarities with other benzodioxole derivatives and carboxamide compounds.

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.

    Carboxamide Compounds: Molecules with carboxamide groups attached to various aromatic or aliphatic backbones.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

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